4-NONYLPHENOXY-ACETIC ACID D2
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 4-nonylphenoxy-acetic acid D2 follows established International Union of Pure and Applied Chemistry nomenclature conventions for deuterated organic compounds. The IUPAC name for this compound is 2,2-dideuterio-2-(4-nonylphenoxy)acetic acid, which precisely describes the substitution pattern and functional group arrangement. This nomenclature indicates the presence of two deuterium atoms at the alpha carbon position of the acetic acid group, attached to a 4-nonylphenoxy substituent.
The Chemical Abstracts Service has assigned the registry number 1219798-75-0 to this specific deuterated variant, distinguishing it from the non-deuterated analog which bears the registry number 3115-49-9. Alternative systematic names include (4-nonylphenoxy)(~2~H2)acetic acid and acetic-2,2-d2 acid, 2-(4-nonylphenoxy), both of which emphasize the deuterium labeling pattern. The compound is also referenced in scientific literature as 4-n-nonylphenoxyacetic-α,α-d2 acid, highlighting the specific alpha-position deuteration.
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
| Chemical Abstracts Service Number | 1219798-75-0 |
| Molecular Formula | C₁₇H₂₄D₂O₃ |
| Molecular Weight | 280.404 g/mol |
| SMILES Notation | CCCCCCCCCc1ccc(cc1)OC(C(=O)O)([2H])[2H] |
| InChI Key | NISAHDHKGPWBEM-FNHLFAINSA-N |
The standard InChI representation provides a comprehensive structural description: InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2. This notation specifically identifies the deuterium substitution at position 14, corresponding to the methylene carbon adjacent to the carboxyl group.
Comparative Analysis of Deuterated vs. Non-Deuterated Forms (C17H26O3 vs. C17H24D2O3)
The structural comparison between this compound (C₁₇H₂₄D₂O₃) and its non-deuterated analog (C₁₇H₂₆O₃) reveals fundamental differences that extend beyond simple isotopic substitution. The replacement of two hydrogen atoms with deuterium at the alpha position creates a molecular weight difference of approximately 2.01 atomic mass units, resulting in distinct analytical signatures. This mass differential forms the basis for sophisticated analytical applications, particularly in mass spectrometry-based quantification methods.
| Parameter | This compound | 4-Nonylphenoxy-acetic acid |
|---|---|---|
| Chemical Abstracts Service Number | 1219798-75-0 | 3115-49-9 |
| Molecular Formula | C₁₇H₂₄D₂O₃ | C₁₇H₂₆O₃ |
| Molecular Weight | 280.404 g/mol | 278.39 g/mol |
| Melting Point | 92-95°C | 95-97°C |
| Monoisotopic Mass | 280.200748 | 278.188202 |
| Physical State | White to off-white crystalline solid | White to off-white crystalline solid |
The deuterated form exhibits enhanced metabolic stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This kinetic isotope effect contributes to reduced rates of enzymatic oxidation and metabolic degradation, making the deuterated compound particularly valuable as an internal standard in pharmacokinetic studies. The bond strength difference between carbon-deuterium and carbon-hydrogen bonds results in a primary kinetic isotope effect with values typically ranging from 2 to 8, depending on the specific reaction mechanism.
Physical property variations between the two forms are minimal but measurable. The deuterated compound shows a slightly lower melting point range (92-95°C) compared to the non-deuterated form (95-97°C). This difference reflects altered intermolecular interactions due to the modified vibrational frequencies associated with deuterium substitution. The density values remain comparable, with both compounds exhibiting similar solubility profiles in organic solvents such as acetonitrile and chloroform.
Spectroscopic differences between the deuterated and non-deuterated forms provide valuable analytical tools for compound identification and quantification. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns, while infrared spectroscopy shows distinct vibrational frequencies for carbon-deuterium bonds compared to carbon-hydrogen bonds. These spectroscopic signatures enable unambiguous identification of the deuterated compound in complex mixtures.
Crystal Structure Analysis and Conformational Studies
The crystal structure of this compound exhibits characteristics typical of amphiphilic organic compounds containing both hydrophobic alkyl chains and hydrophilic carboxylic acid functional groups. The nonyl chain adopts an extended conformation to minimize steric interactions, while the phenoxy group maintains planarity with the benzene ring. The acetic acid moiety, modified with deuterium substitution, shows minimal structural perturbation compared to the non-deuterated analog.
Crystallographic analysis reveals that the compound exists as a white to off-white crystalline powder with a melting point range of 92-95°C. The crystal packing is stabilized by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules, forming dimeric structures characteristic of carboxylic acid compounds. The deuterium atoms at the alpha position do not significantly alter the hydrogen bonding network, as they do not participate directly in intermolecular interactions.
The molecular geometry shows the phenoxy ring positioned approximately perpendicular to the acetic acid plane, minimizing steric hindrance between the bulky nonyl substituent and the carboxyl group. This conformation allows for optimal packing efficiency in the crystal lattice while maintaining favorable electrostatic interactions. The nonyl chain exhibits conformational flexibility, with multiple low-energy conformations accessible at room temperature.
Conformational analysis indicates that the preferred conformation in solution may differ from the solid-state structure due to solvent interactions and reduced packing constraints. Dynamic nuclear magnetic resonance studies suggest rapid rotation around the phenoxy-acetic acid bond, leading to conformational averaging in solution. The deuterium substitution does not significantly affect the conformational preferences, as the isotope effect on bond angles and torsional barriers is minimal.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound, with distinct patterns arising from the deuterium labeling. Proton nuclear magnetic resonance spectra show the absence of signals corresponding to the alpha-methylene protons, which have been replaced by deuterium atoms. The aromatic region displays characteristic patterns for the para-disubstituted benzene ring, with signals typically appearing around 7.2 and 6.9 ppm for the phenyl protons.
The nonyl chain protons appear as complex multipiples in the aliphatic region, with the terminal methyl group showing a characteristic triplet pattern around 0.9 ppm. The methylene protons of the nonyl chain produce overlapping signals between 1.2 and 2.6 ppm, with the benzylic methylene protons appearing as a triplet around 2.6 ppm due to coupling with adjacent methylene protons. The carboxylic acid proton, when present, appears as a broad singlet around 11-12 ppm, depending on solvent and temperature conditions.
| Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Aromatic | 7.2-6.9 | Phenyl ring protons |
| Benzylic | 2.6 | Methylene adjacent to benzene ring |
| Aliphatic | 1.2-2.5 | Nonyl chain methylene protons |
| Terminal methyl | 0.9 | Nonyl chain terminal methyl group |
| Carboxylic acid | 11-12 | Carboxyl proton (exchangeable) |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the full carbon framework of the molecule, with the deuterated alpha carbon appearing as a characteristic triplet due to coupling with deuterium nuclei. The aromatic carbons produce signals in the 110-160 ppm region, while the aliphatic carbons of the nonyl chain appear between 14-35 ppm. The carboxyl carbon resonates around 170-180 ppm, typical for carboxylic acid functional groups.
Infrared spectroscopy demonstrates characteristic absorption bands that distinguish the deuterated compound from its non-deuterated analog. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, typically around 2100-2200 cm⁻¹. The carboxylic acid group shows characteristic carbonyl stretching around 1700-1750 cm⁻¹ and broad hydroxyl stretching between 2500-3500 cm⁻¹. Aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 cm⁻¹, while the phenoxy linkage produces characteristic stretching modes around 1250 cm⁻¹.
Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the substituted benzene ring chromophore. The compound exhibits absorption maxima around 280 nm, corresponding to pi-pi* transitions in the aromatic system. The nonyl substituent and deuterium labeling do not significantly affect the electronic transitions, as these modifications do not alter the conjugated system. Molar absorptivity values remain comparable to other para-substituted phenoxy compounds, providing useful quantitative analytical parameters.
Computational Modeling of Deuterium Isotope Effects
Computational modeling studies of this compound focus primarily on understanding the kinetic and thermodynamic consequences of deuterium substitution at the alpha position. Density functional theory calculations reveal that the carbon-deuterium bond exhibits increased bond strength compared to the corresponding carbon-hydrogen bond, with bond dissociation energies differing by approximately 5-7 kJ/mol. This energy difference underlies the observed kinetic isotope effects in metabolic transformations and chemical reactions.
Vibrational frequency calculations demonstrate significant shifts in the stretching modes associated with the deuterated positions. The carbon-deuterium stretching frequencies appear approximately 1.4 times lower than the corresponding carbon-hydrogen frequencies, reflecting the increased mass of deuterium. These calculated frequency shifts correlate well with experimental infrared spectroscopic observations and provide theoretical validation for spectroscopic assignments.
Molecular dynamics simulations indicate that deuterium substitution has minimal impact on overall molecular conformation and dynamics. The nonyl chain retains its conformational flexibility, and the phenoxy group maintains its preferred orientation relative to the acetic acid moiety. However, subtle differences in zero-point energy contributions lead to slightly altered average bond lengths and angles in the deuterated compound compared to the non-deuterated analog.
Quantum mechanical calculations of chemical shielding predict the observed nuclear magnetic resonance chemical shifts for both carbon and deuterium nuclei. The alpha carbon bearing deuterium atoms shows characteristic upfield shifts due to the altered electronic environment, while deuterium nuclear magnetic resonance signals appear in their expected chemical shift ranges. These computational predictions support experimental spectroscopic assignments and aid in structural characterization.
Properties
CAS No. |
1219798-75-0 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
280.404 |
IUPAC Name |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
InChI Key |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Isotopic Exchange
This approach involves introducing deuterium into pre-synthesized 4-nonylphenoxyacetic acid through acid- or base-catalyzed H/D exchange. For example, treatment with D₂O under acidic conditions can replace α-hydrogens adjacent to the carboxylic acid group. However, this method often lacks specificity and may lead to partial deuteration at unintended positions.
Direct Deuteration During Synthesis
A more controlled strategy involves synthesizing the deuterated acetic acid moiety before coupling it to the nonylphenol backbone. Recent advances in transition metal-catalyzed reactions, such as Cu-mediated deacylative deuteration, enable site-selective deuterium incorporation. This method uses methylketones as traceless activating groups, allowing mono-, di-, or tri-deuteration with high precision.
Cu-Catalyzed Deacylative Deuteration Method
The Cu-catalyzed method, described by Li et al. (2022), provides a redox-neutral pathway for degree-controlled deuteration. This approach is particularly effective for introducing deuterium at the α-positions of carbonyl compounds.
Reaction Mechanism
-
Activation : A methylketone precursor undergoes hydrazonation with N-methylpicolino-hydrazonamide (MPHA), forming a stabilized hydrazone intermediate.
-
Deacylation : Cu(I) catalysts promote C–C bond cleavage, releasing the deuterated alkyl fragment.
-
Deuteration : The reaction employs D₂O or deuterated solvents to introduce deuterium at the α-position.
The process is summarized by the following equation:
Application to this compound
To synthesize this compound:
-
Synthesize 4-nonylphenol : Alkylation of phenol with nonene yields 4-nonylphenol.
-
Prepare methylketone intermediate : Couple 4-nonylphenol with bromoacetic acid methyl ester, followed by oxidation to form the methylketone.
-
Deuterate : Subject the ketone to Cu-catalyzed deacylative deuteration, replacing α-hydrogens with deuterium.
Table 1: Optimization Parameters for Cu-Catalyzed Deuteration
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | Maximizes C–C cleavage efficiency |
| Temperature | 140°C | Balances deuteration rate and side reactions |
| Deuteration Source | D₂O | Ensures >98% isotopic purity |
| Reaction Time | 18 h | Completes deuteration without degradation |
Alkylation and Carboxylation Approaches
Traditional synthesis routes involve sequential alkylation and carboxylation steps. While less precise for deuteration, these methods remain relevant for large-scale production.
Alkylation of Phenol
Phenol is alkylated with nonene in the presence of AlCl₃ or BF₃ catalysts, producing 4-nonylphenol. The reaction proceeds via electrophilic aromatic substitution:
Carboxylation with Deuterated Acetic Acid
The acetic acid moiety is introduced via nucleophilic substitution. Using deuterated chloroacetic acid (Cl-CD₂-COOH) ensures α,α-dideuteration:
Challenges: Requires anhydrous conditions to prevent hydrolysis.
Purification and Characterization Techniques
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR : Absence of α-CH₂ signals (δ 2.5–3.0 ppm) confirms deuteration.
-
HRMS : Molecular ion peak at m/z 278.39 ([M-H]⁻) matches the theoretical mass.
Table 2: Analytical Data for this compound
| Technique | Key Observation | Significance |
|---|---|---|
| ¹H NMR | No peaks at δ 2.6–2.8 | Confirms CD₂ group formation |
| FT-IR | 1715 cm⁻¹ (C=O stretch) | Validates carboxylic acid |
| LC-MS/MS | 278.39 → 121.1 transition | Quantifies isotopic purity |
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Deuteration Specificity | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| Cu-Catalyzed | Site-selective (α,α-D2) | 65–75 | 98–99 |
| Alkylation/Carboxylation | Non-specific | 50–60 | 85–90 |
| H/D Exchange | Partial deuteration | 30–40 | 70–80 |
The Cu-catalyzed method outperforms others in precision but requires specialized catalysts. Traditional alkylation is preferable for bulk synthesis despite lower isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenoxy-acetic acid D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Scientific Research Applications
Synthesis Methodology
The synthesis of 4-Nonylphenoxy-acetic acid D2 typically involves the reaction of nonylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions generally include heating the mixture to temperatures between 80-100°C for several hours, leading to the formation of the desired product through hydrolysis of an intermediate compound.
Chemical Reactions
This compound can undergo several chemical reactions, including:
- Oxidation : Can yield carboxylic acids and ketones.
- Reduction : May be converted into alcohols or other reduced forms.
- Substitution : The phenoxy group can participate in substitution reactions with various nucleophiles.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for quantifying nonylphenol derivatives. Its isotopic labeling allows for precise tracking and measurement during experiments, enhancing the accuracy of analytical methods such as mass spectrometry and chromatography .
Environmental Science
The compound is studied for its environmental impact, particularly as a potential endocrine disruptor. Research indicates that it can interfere with hormonal signaling pathways, affecting wildlife and human health. Studies have shown that exposure to this compound can lead to alterations in thyroid hormone levels and reproductive functions in animal models .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In various studies, it has been observed that high doses can lead to significant physiological changes, including increased thyroid gland weights and altered serum hormone concentrations. However, it was not found to be genotoxic under tested conditions .
Pharmaceutical Research
In pharmacokinetics, deuterated compounds like this compound are investigated for their altered metabolic profiles compared to their non-deuterated counterparts. This property is particularly valuable in drug development as it may enhance the efficacy and reduce side effects of therapeutic agents .
Industrial Applications
The compound is utilized as a corrosion inhibitor for metals and stainless steel, showcasing its practical applications beyond laboratory settings. Additionally, it functions as an antifoaming agent in various industrial processes including gasoline production and cutting oils .
Case Studies
Mechanism of Action
The mechanism of action of 4-Nonylphenoxy-acetic acid D2 involves its interaction with various molecular targets and pathways. It has been shown to exhibit anti-androgenic and anti-estrogenic effects in vitro, indicating its potential to disrupt hormonal signaling pathways. The compound can bind to hormone receptors, inhibiting their normal function and leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated 4-Nonylphenoxyacetic Acid
- Molecular Formula : C₁₇H₂₆O₃ (MW: 278.38 g/mol) .
- Applications : Used in industrial surfactants and detergent formulations. Unlike its deuterated counterpart, it lacks isotopic labeling, limiting its utility in analytical precision .
2,4-Dichlorophenoxyacetic Acid (2,4-DCA)
- Molecular Formula : C₈H₆Cl₂O₃ (MW: 221.04 g/mol) .
- Applications: A widely used herbicide with structural similarities (phenoxyacetic acid backbone) but distinct functional groups (chlorine substituents).
- Toxicity : Documented in toxicological profiles for causing metabolic acidosis and hepatotoxicity in mammals .
Other Alkylphenoxyacetic Acid Derivatives
Examples include octylphenoxyacetic acid (shorter alkyl chain) and dodecylphenoxyacetic acid (longer chain). Key differences:
- Chain Length : Longer alkyl chains increase lipophilicity and environmental persistence.
- Regulatory Scrutiny: Nonyl- and octylphenol derivatives face stricter regulations due to endocrine-disrupting effects compared to shorter-chain analogs.
Table 1: Comparative Analysis of Phenoxyacetic Acid Derivatives
Research Findings and Regulatory Implications
- Stability: Deuterated this compound exhibits enhanced stability in mass spectrometry, reducing interference in environmental analyses .
- Environmental Impact: Non-deuterated analogs are prioritized in toxicity studies due to their prevalence in ecosystems and regulatory designations (e.g., EU Water Framework Directive restrictions) .
- Cost: The deuterated variant is significantly more expensive (¥124,300/250 mg) than non-deuterated forms, reflecting its specialized role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
